4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
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Overview
Description
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate is an organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant role in pharmaceuticals, agrochemicals, and materials due to their unique chemical properties .
Preparation Methods
The synthesis of 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds include:
- 1,1,1-Trifluoro-2-propanol
- 3-(Trifluoromethyl)phenol
- 4-methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine
Compared to these compounds, 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized applications .
Properties
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-methylphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-6-3-4-9(21-7(2)19)8(5-6)10(20,11(13,14)15)12(16,17)18/h3-5,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCVNGAMHXFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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